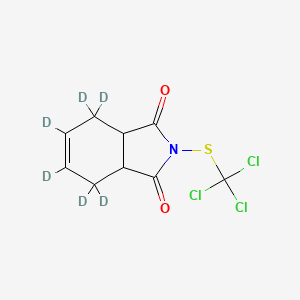
Sulfaquinoxaline-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfaquinoxaline-d4 is a deuterium-labeled derivative of sulfaquinoxaline, an antimicrobial agent primarily used in veterinary medicine. This compound exhibits broad-spectrum activity against both Gram-negative and Gram-positive bacteria and is commonly used to prevent coccidiosis and bacterial infections in animals .
Mechanism of Action
Target of Action
Sulfaquinoxaline-d4, a deuterium-labeled variant of Sulfaquinoxaline, primarily targets coccidia , a group of parasitic protozoans . It is used as an antimicrobial agent in veterinary medicine, demonstrating broad-spectrum activity against both Gram-negative and Gram-positive bacteria .
Mode of Action
The action mechanism of Sulfaquinoxaline involves the inhibition of dihydrofolate synthetase , which obstructs the nucleic acid synthesis of bacteria and coccidia .
Biochemical Pathways
This disruption can lead to downstream effects such as the prevention of coccidiosis and bacterial infections .
Pharmacokinetics
The use of deuterium labeling in drug molecules like this compound is often employed to track and quantify these properties during drug development .
Result of Action
The primary result of this compound’s action is the prevention of coccidiosis and bacterial infections in animals . By inhibiting dihydrofolate synthetase, it disrupts the life cycle of coccidia and bacteria, thereby preventing their proliferation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in water can affect the degradation of Sulfaquinoxaline . .
Biochemical Analysis
Cellular Effects
Sulfaquinoxaline, its parent compound, is known to have broad-spectrum antimicrobial activity, suggesting it can influence cellular functions in a variety of bacteria .
Molecular Mechanism
Sulfaquinoxaline, its parent compound, is known to inhibit the synthesis of nucleic acids and proteins in microorganisms .
Temporal Effects in Laboratory Settings
Studies on Sulfaquinoxaline have shown that it degrades slowly during photolysis compared to the chlorination process .
Dosage Effects in Animal Models
Standard-use sulfonamides, a class that includes Sulfaquinoxaline, are administered at varying dosages depending on the animal species, the specific drug, and other factors .
Metabolic Pathways
Sulfaquinoxaline, its parent compound, is known to be involved in the inhibition of dihydrofolate synthetase, which disrupts the nucleic acid synthesis of bacteria and coccidia .
Transport and Distribution
Studies on biochar have shown that it can influence the geochemical behavior of ionized antibiotics in soils , suggesting potential interactions with transporters or binding proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfaquinoxaline-d4 involves the incorporation of deuterium atoms into the sulfaquinoxaline molecule. One common method includes the reaction of o-phenylenediamine with monoxone in the presence of an alkali ionic liquid and a solid base catalyst . The reaction conditions typically involve controlled temperature and pressure to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity of the deuterium-labeled compound. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sulfaquinoxaline-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted this compound derivatives depending on the reagents used.
Scientific Research Applications
Sulfaquinoxaline-d4 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in chemical reactions.
Biology: Employed in studies involving bacterial resistance and antimicrobial activity.
Medicine: Investigated for its potential use in developing new antimicrobial agents.
Industry: Utilized in the production of veterinary drugs and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Similar Compounds
Sulfaquinoxaline: The non-deuterated form of sulfaquinoxaline-d4, used for similar antimicrobial purposes.
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: A sulfonamide used to treat bacterial infections and prevent coccidiosis.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in pharmacokinetic and metabolic studies. This labeling also provides insights into the compound’s behavior in biological systems, making it a valuable tool in scientific research .
Properties
CAS No. |
1329652-02-9 |
|---|---|
Molecular Formula |
C14H12N4O2S |
Molecular Weight |
304.36 |
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-quinoxalin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H12N4O2S/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2,(H,17,18)/i5D,6D,7D,8D |
InChI Key |
NHZLNPMOSADWGC-KDWZCNHSSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N |
Synonyms |
4-Amino-N-2-quinoxalinylbenzenesulfonamide-d4; N1-(2-Quinoxalinyl)sulfanilamide-d4; 2-(p-Sulfanilamido)quinoxaline-d4; 2-Sulfanilamidobenzopyrazine-d4; 2-p-Aminobenzenesulfonamidoquinoxaline-d4; Avicocid-d4; Italquina-d4; Kokozigal-d4; N1-(2-Quinoxal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[1-(Butyryloxy)-2-propanyl]benzoic acid](/img/structure/B590174.png)




![(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B590183.png)


